5-(1-Methyl-propenyl)-pyridin-2-ylamine
Description
5-(1-Methyl-propenyl)-pyridin-2-ylamine is a pyridin-2-ylamine derivative characterized by a 1-methyl-propenyl substituent at the 5-position of the pyridine ring. The pyridin-2-ylamine scaffold is widely utilized in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it a valuable pharmacophore in drug design .
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
5-but-2-en-2-ylpyridin-2-amine |
InChI |
InChI=1S/C9H12N2/c1-3-7(2)8-4-5-9(10)11-6-8/h3-6H,1-2H3,(H2,10,11) |
InChI Key |
LRJKZZZTXKYMEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C1=CN=C(C=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 5-(1-Methyl-propenyl)-pyridin-2-ylamine with key analogs, focusing on structural features, physicochemical properties, synthetic methods, and biological activities.
Structural and Physicochemical Properties
*logP values estimated using fragment-based methods.
Key Observations:
- Lipophilicity : The 1-methyl-propenyl group confers moderate lipophilicity (logP ~2.1), intermediate between polar pyrrolidinyl (~1.3) and highly lipophilic branched alkyl (~4.5) substituents. This balance may enhance membrane permeability while retaining solubility .
- This could influence binding conformations in biological targets .
- Hydrogen Bonding: Unlike the 4-aminophenyl analog, which has an additional primary amine, the methyl-propenyl group lacks hydrogen-bond donors, possibly reducing target affinity in polar binding pockets .
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